2H-tetrazole-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N5O/c3-1(8)2-4-6-7-5-2/h(H2,3,8)(H,4,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLABMTVDNODXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314338 | |
| Record name | 2H-tetrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32366-22-6 | |
| Record name | NSC282059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-tetrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2h Tetrazole 5 Carboxamide and Its Derivatives
Classical and Established Synthetic Routes to the 2H-Tetrazole Scaffold
The formation of the tetrazole ring is the cornerstone of synthesizing 2H-tetrazole-5-carboxamide. Several established methods are widely employed, with the Huisgen 1,3-dipolar cycloaddition being the most prominent.
Huisgen 1,3-Dipolar Cycloaddition Reactions (Nitrile-Azide Cycloadditions)
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of five-membered heterocycles, including tetrazoles. organic-chemistry.orgbohrium.com This reaction typically involves the [3+2] cycloaddition of a nitrile with an azide (B81097), forming the tetrazole ring. nih.govresearchgate.net The reaction can be carried out under thermal conditions, often requiring elevated temperatures, or catalyzed by metals such as copper or zinc. ijrpc.com
A common approach involves reacting a nitrile precursor with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is often facilitated by the addition of an acid or a Lewis acid catalyst. For instance, the use of ammonium (B1175870) chloride (NH₄Cl) or zinc bromide (ZnBr₂) can promote the cycloaddition. The copper-catalyzed version of this reaction, often termed "click chemistry," offers milder reaction conditions and high regioselectivity, typically yielding the 1,4-disubstituted triazole, but the principle of cycloaddition is analogous. ijrpc.comwikipedia.org
| Catalyst/Conditions | Dipolarophile | 1,3-Dipole | Product | Reference |
| Thermal | Nitrile | Azide | 5-substituted-1H-tetrazole | |
| Cu(I) | Terminal Alkyne | Azide | 1,4-disubstituted-1,2,3-triazole | ijrpc.comwikipedia.org |
| Ru | Terminal/Internal Alkyne | Azide | 1,5-disubstituted-1,2,3-triazole | wikipedia.org |
Alternative Cyclization Strategies for Tetrazole Ring Formation
While the Huisgen cycloaddition is prevalent, other cyclization strategies have been developed to access the tetrazole core. These methods often start from different precursors and offer alternative synthetic pathways.
One such method involves the reaction of amidrazones with nitrous acid. clockss.org This reaction proceeds through the nitrosation of the amidrazone, followed by cyclization to form the tetrazole ring. This approach was one of the earliest reported methods for tetrazole synthesis. clockss.org
Another strategy involves the thermolysis of geminal diazides. This method provides a route to C-substituted tetrazoles through the decomposition of diazido malonamide (B141969) derivatives. researchgate.net Additionally, intramolecular cyclization of azido-isocyanides can be triggered by an azide anion to form the tetrazole ring. nih.gov
Functionalization and Introduction of the Carboxamide Moiety
Once the tetrazole ring is formed, the next crucial step is the introduction and functionalization of the carboxamide group at the 5-position.
Amide Bond Formation via Coupling Reagents
A standard and highly effective method for forming the carboxamide group is through the coupling of a 5-carboxy-2H-tetrazole with an amine using a coupling reagent. This is a widely used reaction in peptide synthesis and is readily applicable to tetrazole derivatives.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). acs.org More modern and efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed to achieve high yields and minimize side reactions. A recent study has also shown that N-aryl substituted tetrazoles with an ortho-nitro substituent can act as latent active esters, enabling amide bond formation without the need for external coupling reagents upon activation. acs.orgresearchgate.netnih.gov
| Coupling Reagent | Additive | Amine | Carboxylic Acid | Product | Reference |
| DCC | DMAP | 2-chlorobenzylamine | 2-phenyl-2H-tetrazole-5-carboxylic acid | N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide | |
| EDCI | HOBt | Various amines | Tetrazole-5-carboxylic acid derivatives | This compound derivatives | |
| HATU | - | Various amines | Tetrazole-5-carboxylic acid derivatives | This compound derivatives | |
| Thermal/Light Activation | - | Various amines | N-2,4-dinitrophenyltetrazoles | Amides | acs.orgresearchgate.net |
Hydrolysis and Derivatization of Precursor Nitriles
An alternative route to the carboxamide involves starting with a 5-cyano-2H-tetrazole precursor. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to the carboxamide as described above. acs.org The hydrolysis can be performed under acidic or basic conditions. For instance, treatment with hydrochloric acid can convert the nitrile to the corresponding carboxylic acid. core.ac.uk
Following hydrolysis to 1H-tetrazole-5-acetic acid, further reactions such as nitration can lead to other functionalized tetrazoles like 5-(trinitromethyl)-2H-tetrazole. acs.orgnih.gov This highlights the versatility of the nitrile group as a handle for further derivatization.
Advanced and Modern Synthetic Strategies for this compound Analogs
Modern synthetic chemistry continues to evolve, offering more efficient and diverse routes to complex molecules like this compound analogs. Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid synthesis of diverse tetrazole scaffolds. nih.gov These reactions combine three or more starting materials in a single step to generate a complex product, offering high atom economy and efficiency.
The Ugi four-component reaction, for example, can be adapted to synthesize tetrazole derivatives. acs.org Furthermore, the development of novel catalytic systems, including the use of visible light photoredox catalysis for the reaction of aldehydes with sodium azide, provides new avenues for tetrazole synthesis. nih.gov
Solid-phase synthesis has also been employed for the preparation of tetrazole derivatives, allowing for the efficient construction of libraries of compounds for screening purposes. acs.org These advanced strategies are crucial for the discovery of new this compound analogs with tailored properties.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govbenthamdirect.com In the context of tetrazole synthesis, MCRs provide a powerful tool for the rapid generation of diverse derivatives. acs.org
One of the most prominent MCRs for tetrazole synthesis is the Ugi-azide four-component reaction (UT-4CR). acs.org This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) to produce α-aminomethyl tetrazoles. acs.orgnih.gov The versatility of the Ugi-azide reaction allows for the introduction of a wide range of substituents, making it a valuable method for creating libraries of tetrazole derivatives for drug discovery. acs.org
Another MCR approach involves the one-pot reaction of amines or organic nitriles, triethyl orthoformate or an aldehyde, and sodium azide. rsc.org This method has been successfully employed for the synthesis of both 1-substituted and 5-substituted-1H-tetrazoles. rsc.org The use of various catalysts can enhance the efficiency and selectivity of these reactions. rsc.org
The key advantages of MCRs in tetrazole synthesis include:
Convergence and Efficiency: Multiple bonds are formed in a single step, reducing the number of synthetic operations and purification steps. nih.govbenthamdirect.com
Diversity: A wide variety of starting materials can be used, leading to a broad range of structurally diverse tetrazole derivatives. acs.org
Atom Economy: MCRs often exhibit high atom economy, minimizing the generation of waste. benthamdirect.com
| Reaction Type | Components | Product | Key Features |
|---|---|---|---|
| Ugi-Azide Four-Component Reaction (UT-4CR) | Aldehyde/Ketone, Amine, Isocyanide, Hydrazoic Acid (or surrogate) | α-Aminomethyl tetrazoles | Broad scope, enables parallel synthesis for compound libraries. acs.org |
| One-pot Multicomponent Reaction | Amine/Organic Nitrile, Triethyl Orthoformate/Aldehyde, Sodium Azide | 1-Substituted or 5-Substituted-1H-tetrazoles | Versatile for accessing different substitution patterns. rsc.org |
Metal-Catalyzed Synthetic Approaches for 2H-Tetrazole Derivatives
Metal catalysts play a crucial role in modern organic synthesis, and the preparation of tetrazole derivatives is no exception. Various metal-based catalytic systems have been developed to facilitate the [3+2] cycloaddition of nitriles and azides, which is a fundamental reaction for constructing the tetrazole ring. jchr.org
Copper-catalyzed reactions, often referred to as "click chemistry," are widely used for the synthesis of 5-substituted 1H-tetrazoles. These reactions typically employ a copper(I) or copper(II) catalyst to promote the cycloaddition of a nitrile with an azide source, such as sodium azide. jchr.org The use of copper catalysts can lead to high yields and can often be performed under milder conditions compared to non-catalyzed methods. jchr.org For instance, the synthesis of 5-substituted 1H-tetrazoles can be achieved using copper sulfate (B86663) pentahydrate as a catalyst in DMSO. jchr.org
In addition to copper, other metals like zinc and tin have also been utilized. Lewis acids such as zinc chloride (ZnCl₂) and tin(IV) chloride (SnCl₄) can polarize the nitrile group, facilitating the nucleophilic attack of the azide. Nanomaterial-based catalysts, including magnetic nanoparticles functionalized with palladium or copper, have emerged as highly efficient and recyclable catalysts for tetrazole synthesis. rsc.org These nanocatalysts offer advantages such as high activity, selectivity, and ease of separation from the reaction mixture. rsc.org For example, a magnetic nanocatalyst, Fe₃O₄@L-lysine-Pd(0), has been used for the synthesis of 5-substituted-1H-tetrazoles in water, highlighting a green and sustainable approach. rsc.org
| Catalyst Type | Example Catalyst | Reaction | Key Advantages |
|---|---|---|---|
| Copper Catalysts | Cu(I), Cu(II) salts (e.g., CuSO₄·5H₂O) | [3+2] Cycloaddition of nitriles and azides | High yields, mild reaction conditions. jchr.org |
| Lewis Acids | ZnCl₂, SnCl₄ | Polarization of the nitrile group for azide attack | Improved reaction rates. |
| Nanocatalysts | Fe₃O₄@L-lysine-Pd(0), Cu-MOFs | [3+2] Cycloaddition and MCRs | High efficiency, recyclability, green solvent compatibility. rsc.org |
Regioselective Synthesis of 2H-Tetrazole Isomers
A significant challenge in the synthesis of substituted tetrazoles is controlling the regioselectivity, as the reaction of a 5-substituted-1H-tetrazole with an electrophile can lead to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net The development of regioselective methods to favor the formation of the desired 2H-isomer is therefore of great importance.
One approach to achieve regioselectivity is through the use of specific reaction conditions and reagents. For example, the C-N coupling reaction of N-tosylhydrazones with 5-substituted 1H-tetrazoles has been shown to be highly regioselective, yielding 2,5-disubstituted-2H-tetrazoles as the major products. researchgate.net This method provides a valuable route to these isomers under relatively mild conditions. researchgate.net
Metal-catalyzed cross-coupling reactions have also been employed for the regioselective synthesis of 2,5-disubstituted 2H-tetrazoles. A copper-catalyzed method using Cu₂O allows for the direct coupling of N-H free tetrazoles with boronic acids, providing the desired 2,5-disubstituted products with high regioselectivity. researchgate.net Another strategy involves the copper(I)-catalyzed N2 arylation of 5-(ethylthio)-1H-tetrazole with 2-halobenzoic acids, which selectively forms the N2-arylated product. acs.org Subsequent reductive cleavage of the ethylthio group yields the desired 2-(2H-tetrazol-2-yl)benzoic acids. acs.org
The choice of the substituent on the tetrazole ring and the reaction partner can also influence the regioselectivity. The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively to give 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov Furthermore, the basicity (pKa) of amines attached to a thiourea (B124793) precursor can be used to control the regioselectivity in a tandem synthesis of aminotetrazoles.
| Method | Reactants | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| C-N Coupling | N-tosylhydrazones and 5-substituted 1H-tetrazoles | Base (e.g., K₂CO₃) | 2,5-disubstituted-2H-tetrazoles (major) | researchgate.net |
| Cross-Coupling | N-H free tetrazoles and boronic acids | Cu₂O | 2,5-disubstituted 2H-tetrazoles | researchgate.net |
| N2 Arylation | 5-(ethylthio)-1H-tetrazole and 2-halobenzoic acids | Cu(I) | 2-(5-(ethylthio)-2H-tetrazol-2-yl)benzoic acids | acs.org |
| Alkylation | 5-aryl-NH-tetrazoles and adamantan-1-ol | H₂SO₄ | 2-adamantyl-5-aryl-2H-tetrazoles | nih.gov |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to minimize environmental impact and improve safety. benthamdirect.combenthamdirect.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net
A key focus of green tetrazole synthesis is the replacement of hazardous reagents and solvents. benthamdirect.com For example, the use of water as a solvent has been explored for the [3+2] cycloaddition reaction, offering a safe and environmentally friendly alternative to traditional organic solvents like DMF and DMSO. rsc.org The use of polyethylene (B3416737) glycol (PEG) as a green solvent has also been reported to give excellent yields of 5-substituted-1H-tetrazoles. researchgate.net
Furthermore, multicomponent reactions (MCRs) are inherently green as they are step- and atom-economical, reducing the number of synthetic steps and the formation of byproducts. benthamdirect.com Solvent-free reaction conditions, sometimes assisted by microwave irradiation, have also been developed to further enhance the green credentials of tetrazole synthesis. benthamdirect.com These methods often lead to shorter reaction times and higher yields compared to conventional heating. benthamdirect.com
| Green Chemistry Principle | Application in Tetrazole Synthesis | Examples |
|---|---|---|
| Use of Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Water, Polyethylene Glycol (PEG). rsc.orgresearchgate.net |
| Catalysis | Employing recyclable and highly efficient catalysts to minimize waste. | Magnetic nanoparticles (e.g., Fe₃O₄-based), Metal-Organic Frameworks (MOFs). rsc.org |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Multicomponent reactions (MCRs). benthamdirect.com |
| Energy Efficiency | Utilizing energy-efficient methods to reduce energy consumption. | Solvent-free reactions, microwave-assisted synthesis. benthamdirect.com |
Structural Elucidation and Conformational Analysis of 2h Tetrazole 5 Carboxamide
Spectroscopic Characterization Techniques
NMR spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei within a molecule. For 2H-tetrazole-5-carboxamide, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.
The ¹H and ¹³C NMR spectra of this compound are essential for confirming its molecular structure and assessing the purity of a sample. While specific experimental data for the unsubstituted parent compound is not widely published, the expected chemical shifts can be inferred from data on closely related derivatives and theoretical calculations.
In the ¹H NMR spectrum, the proton of the tetrazole ring is expected to appear as a singlet in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the aromatic, electron-deficient ring system. The protons of the carboxamide group (-CONH₂) are expected to give rise to a broad singlet, with a chemical shift that can be influenced by the solvent and concentration. In DMSO-d₆, these protons are often observed around δ 2.15 ppm for similar structures .
The ¹³C NMR spectrum provides key information about the carbon framework. The carbon atom of the tetrazole ring (C5) is anticipated to resonate at approximately 150-165 ppm acgpubs.orgchalcogen.ro. The carbonyl carbon of the carboxamide group is also expected in the downfield region, typically around 167-170 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Tetrazole C-H | ¹H | 8.5 - 9.5 | Singlet; downfield due to aromatic and electronic effects. |
| Carboxamide -NH₂ | ¹H | ~2.15 | Broad singlet; chemical shift is solvent-dependent. |
| Tetrazole C5 | ¹³C | 150 - 165 | Quaternary carbon in the heterocyclic ring. |
| Carboxamide C=O | ¹³C | 167 - 170 | Carbonyl carbon. |
These predicted values are based on the analysis of various substituted 2H-tetrazole derivatives and provide a reliable basis for the structural assignment and purity confirmation of this compound acgpubs.orgnih.gov.
For this compound, which is a planar and achiral molecule, traditional stereochemical elucidation is not applicable. However, advanced NMR techniques can be employed to study its conformational properties, particularly the rotation around the C-C bond connecting the tetrazole ring and the carboxamide group. Theoretical studies on related molecules, such as (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, suggest that the tetrazole ring maintains a planar conformation nih.gov. It is expected that the carboxamide group will also tend towards planarity to maximize conjugation.
Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially be used to probe the through-space proximity between the tetrazole ring proton and the amide protons, providing insights into the preferred rotational conformation in solution. Furthermore, variable temperature NMR studies could reveal information about the energy barrier to rotation around the C-C bond.
The tetrazole ring contains four nitrogen atoms, and the carboxamide group contains one, making ¹⁴N and ¹⁵N NMR spectroscopy particularly valuable for characterizing the electronic environment of these atoms. Due to the quadrupolar nature of ¹⁴N, its NMR signals are often broad, making ¹⁵N NMR, with its spin-1/2 nucleus, the preferred method for high-resolution studies, despite its lower natural abundance.
In ¹⁵N NMR spectra of tetrazole derivatives, distinct signals are expected for each of the chemically non-equivalent nitrogen atoms. For neutral tetrazoles in solvents like DMSO, proton exchange can sometimes lead to an averaging of the signals for the ring nitrogens, resulting in fewer than expected peaks researchgate.net. In such cases, the protonated nitrogen atoms typically resonate at around -86 to -95 ppm, while the non-protonated nitrogens appear at approximately -12 to -17 ppm researchgate.net. The nitrogen of the carboxamide group would be expected in a different region of the spectrum. The use of ¹⁵N-labeled compounds can greatly facilitate the assignment of these signals and the study of tautomeric equilibria nih.gov. Studies on energetic tetrazole derivatives have demonstrated the comprehensive characterization possible with multinuclear NMR, including ¹⁴N and ¹⁵N acs.orgrsc.org.
Table 2: Representative ¹⁵N NMR Chemical Shifts (δ) for Tetrazole Ring Nitrogens
| Nitrogen Environment | Representative Chemical Shift (ppm) | Notes |
| Protonated Ring Nitrogen | -86 to -95 | Observed in solvents allowing for proton exchange. |
| Non-protonated Ring Nitrogen | -12 to -17 | Observed in solvents allowing for proton exchange. |
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
The fragmentation of tetrazoles under mass spectrometric conditions is characterized by the loss of nitrogen. In positive-ion mode, a common fragmentation pathway for protonated 2H-tetrazoles involves the elimination of a molecule of hydrazoic acid (HN₃) lifesciencesite.com. Another characteristic fragmentation is the loss of a dinitrogen molecule (N₂). For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the loss of N₂ from the protonated molecule was observed as a primary fragmentation step mdpi.com. The carboxamide group can also undergo characteristic fragmentation, such as the loss of NH₃ or CO.
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| Ion | m/z (for C₂H₃N₅O) | Proposed Fragmentation Pathway |
| [M+H]⁺ | 114.04 | Protonated molecular ion. |
| [M-N₂]⁺ | 85.04 | Loss of a dinitrogen molecule. |
| [M-HN₃]⁺ | 70.03 | Loss of hydrazoic acid. |
The exact fragmentation pattern can provide valuable information for the structural confirmation of this compound and for distinguishing it from its isomers lifesciencesite.comresearchgate.net.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=N bonds, as well as vibrations associated with the tetrazole ring.
The N-H stretching vibrations of the carboxamide group are typically observed as a broad band in the region of 3200-3400 cm⁻¹ . The C=O stretching vibration of the amide is a strong, sharp band usually found between 1650 and 1700 cm⁻¹ . The tetrazole ring itself gives rise to a series of characteristic absorptions. The C=N stretching vibrations are often seen around 1600 cm⁻¹, and other ring vibrations (N-N=N) can be found in the 1000-1400 cm⁻¹ region chalcogen.ro.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxamide N-H | Stretch | 3200 - 3400 | Medium to Strong, Broad |
| Carbonyl C=O | Stretch | 1650 - 1700 | Strong |
| Tetrazole C=N | Stretch | ~1600 | Medium |
| Tetrazole Ring | Ring Vibrations | 1000 - 1400 | Medium to Weak |
The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.
Advanced NMR Techniques for Stereochemical Elucidation
Solid-State Structural Investigations
Single Crystal X-ray Diffraction for Absolute Structure Determination
For instance, the crystal structure of a related compound, 5-nitrotetrazole sodium salt, was determined to belong to the triclinic system with space group P-1. sioc-journal.cn In another example, the analysis of 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde revealed a monoclinic crystal system with the space group P21/c. scirp.org Such detailed crystallographic data are essential for understanding the molecule's interactions and properties.
Crystallographic Data for a Representative Tetrazole Derivative:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.4386(5) |
| b (Å) | 20.8082(1) |
| c (Å) | 9.4338(6) |
| β (°) | 99.566(2) |
| Volume (ų) | 1826.98(19) |
| Z | 4 |
Data for 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde. scirp.org
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces. In this compound and its analogs, hydrogen bonding and π-π stacking are significant interactions that stabilize the crystal lattice. acs.orgmdpi.comresearchgate.net
Hydrogen Bonding: The tetrazole ring and the carboxamide group are both capable of forming strong hydrogen bonds. The N-H group of the tetrazole and the amide, along with the nitrogen atoms of the ring and the carbonyl oxygen, can act as hydrogen bond donors and acceptors, respectively. mdpi.com These interactions often lead to the formation of chains or more complex three-dimensional networks in the crystal structure. researchgate.net For example, in the crystal structure of one tetrazole derivative, molecules are linked by O—H⋯N hydrogen bonds to form zigzag chains. researchgate.net
Tautomerism and Isomerism Studies of this compound
Experimental Observation of 1H/2H Tautomerism in Solution and Solid State
5-Substituted tetrazoles, including the carboxamide derivative, can exist as two primary tautomers: the 1H- and 2H-forms. researchgate.netresearchgate.net The position of the proton on the tetrazole ring distinguishes these two forms, which can have different physicochemical properties. researchgate.net
In the solid state, tetrazole itself predominantly exists as the 1H-tautomer. researchgate.net However, the specific tautomer present in the crystal of a substituted tetrazole can be influenced by the substituent and the resulting crystal packing forces. mdpi.com For example, the drug irbesartan (B333) is a notable case where both the 1H- (form A) and 2H- (form B) tautomers can be isolated as distinct crystalline forms, a phenomenon known as desmotropy. worktribe.com
In solution, an equilibrium between the 1H- and 2H-tautomers typically exists. pnrjournal.com The position of this equilibrium is sensitive to the solvent's polarity. mdpi.comconicet.gov.ar Generally, the more polar 1H-tautomer is favored in polar solvents like DMSO and DMF, while the 2H-tautomer is more prevalent in the gas phase or in low-polarity solvents. mdpi.comresearchgate.netpnrjournal.com For unsubstituted tetrazole in the gas phase, the 2H-tautomer accounts for about 90% of the population at 90 °C. conicet.gov.ar
Spectroscopic Signatures of Tautomeric Forms
Spectroscopic techniques are invaluable for identifying and distinguishing between the 1H and 2H tautomers of tetrazole derivatives.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for this purpose. The chemical shifts of the ring atoms and the attached proton are different for each tautomer. For instance, in ¹H NMR, the tetrazole proton (C-H) can show distinct resonances depending on the tautomeric form. Solid-state NMR (SSNMR) is particularly useful for studying tautomerism in the solid state. For example, ¹⁵N SSNMR was used to determine that amorphous irbesartan contains an approximate 2:1 ratio of 1H- to 2H-tetrazole tautomers. worktribe.com
IR Spectroscopy: Infrared spectroscopy can also provide evidence for the different tautomers. The vibrational frequencies of the N-H bond and the tetrazole ring stretches can differ between the 1H and 2H forms. For example, the IR spectrum of tetrazole isolated in a solid argon matrix showed the characteristic signature of the 2H-tautomer, with a smaller amount of the 1H-tautomer also detected. conicet.gov.ar
Characteristic Spectroscopic Data for Tetrazole Derivatives:
| Technique | Functional Group | Characteristic Signal | Reference |
|---|---|---|---|
| ¹H NMR | Tetrazole C-H | δ 8.5–9.5 ppm | |
| Carboxamide NH₂ | δ 2.15 ppm (in DMSO-d₆) | ||
| IR | C=O Stretch | 1650-1720 cm⁻¹ | |
| N-H Stretch | 3100-3400 cm⁻¹ |
Chemical Reactivity and Derivatization Chemistry of 2h Tetrazole 5 Carboxamide
Reactions Involving the Tetrazole Ring
The tetrazole ring is a robust aromatic system, but it can undergo a variety of reactions, including substitutions and transformations that alter the ring structure itself.
The tetrazole ring exhibits a degree of aromaticity and can undergo substitution reactions. The presence of four nitrogen atoms makes the ring electron-deficient, which generally deactivates it towards electrophilic substitution. However, reactions can occur under specific conditions. Conversely, the electron-deficient nature of the ring can make it susceptible to nucleophilic attack, particularly on substituted derivatives. evitachem.com
The acidic proton on the tetrazole ring can be removed by a base, forming a tetrazolate anion. This anion is a potent nucleophile and readily reacts with electrophiles, primarily at the nitrogen atoms. researchgate.net Nucleophilic substitution reactions can also occur where a suitable leaving group on the tetrazole ring is displaced by a nucleophile. evitachem.com
| Reaction Type | Reagent/Condition Example | Product Type |
| Electrophilic Substitution | Nitrating agents (on activated systems) | Nitro-tetrazole derivatives |
| Nucleophilic Substitution | Amines, Azides (on halo-substituted tetrazoles) | Amino- or azido-tetrazole derivatives evitachem.com |
Table 1: Examples of Substitution Reactions on the Tetrazole Core
The synthesis of the tetrazole ring itself is a key ring-closing transformation. A common method is the [3+2] cycloaddition reaction between a nitrile (like a cyanocarboxamide precursor) and an azide (B81097), such as sodium azide. researchgate.net This reaction, often catalyzed by acids or metal salts, is a reliable route to 5-substituted tetrazoles.
Tetrazole rings can undergo ring-opening reactions under thermal or photochemical conditions. This process often results in the extrusion of molecular nitrogen (N₂) and the formation of highly reactive nitrene intermediates, which can then rearrange or react further. For 5-substituted tetrazoles, this can lead to the formation of nitriles or other heterocyclic systems.
| Transformation | Method/Condition | Description |
| Ring-Closing | [3+2] Cycloaddition of a nitrile with sodium azide (NaN₃) researchgate.net | Forms the tetrazole ring from an acyclic precursor. |
| Ring-Opening | Thermolysis or Photolysis | Can lead to the extrusion of N₂ and formation of nitriles or other heterocycles. |
Table 2: Ring Transformation Reactions
Alkylation and arylation of the tetrazole ring nitrogen atoms are among the most important derivatization strategies. The reaction of 5-substituted tetrazoles with alkylating or arylating agents typically yields a mixture of N1 and N2 regioisomers, as the tetrazolate anion has two potential sites for attack. researchgate.netmdpi.com
N-Alkylation: This is commonly achieved using alkyl halides or sulfates in the presence of a base. researchgate.net The ratio of the resulting 1,5-disubstituted and 2,5-disubstituted tetrazole isomers is influenced by the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the counter-ion. mdpi.com For instance, the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide yielded a mixture of the 2,5- and 1,5-isomers. mdpi.com
N-Arylation: Arylation of the tetrazole nitrogen can be accomplished through several methods. Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, with arylboronic acids are effective for regioselective N2-arylation. organic-chemistry.orgresearchgate.net Metal-free approaches using diaryliodonium salts also provide a route to N2-aryl tetrazoles. organic-chemistry.org
| Strategy | Reagent/Catalyst Example | Regioselectivity |
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) + Base (e.g., K₂CO₃) mdpi.com | Mixture of N1 and N2 isomers researchgate.netmdpi.com |
| N-Arylation | Arylboronic acid + Copper catalyst (e.g., [Cu(OH)(TMEDA)]₂Cl₂) organic-chemistry.org | Highly regioselective for N2 position organic-chemistry.org |
| N-Arylation | Diaryliodonium salt organic-chemistry.org | Metal-free, regioselective for N2 position organic-chemistry.org |
Table 3: N-Alkylation and N-Arylation Strategies
Ring-Opening and Ring-Closing Transformations
Transformations of the Carboxamide Functional Group
The carboxamide group at the C5 position is a versatile functional handle for a variety of chemical modifications.
The carboxamide bond can be cleaved through hydrolysis or formed through amidation reactions.
Hydrolysis: Under aqueous acidic or basic conditions, the carboxamide group can be hydrolyzed to the corresponding 2H-tetrazole-5-carboxylic acid. smolecule.com This reaction is a standard transformation for amides and provides a route to the carboxylic acid derivative, which can be used in further synthesis.
Amidation: The reverse reaction, amidation, is a cornerstone for creating a diverse library of derivatives. 2H-tetrazole-5-carboxylic acid can be coupled with a wide range of primary or secondary amines to form new carboxamides. This reaction is typically facilitated by peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activator like 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt).
The carboxamide group can be reduced to other functional groups, but its oxidation is less common.
Reduction: The carboxamide moiety can be reduced to an amine or an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxamide to an aminomethyl group, yielding 5-(aminomethyl)-2H-tetrazole derivatives. smolecule.com The use of other reducing agents under controlled conditions could potentially lead to the corresponding aldehyde, although this is often challenging to achieve selectively.
Oxidation: The oxidation of the carboxamide functional group itself is not a typical reaction pathway. The tetrazole ring and other substituents on the molecule are generally more susceptible to oxidation. Strong oxidizing agents would likely lead to the degradation of the tetrazole ring rather than a selective transformation of the carboxamide.
| Transformation | Reagent Example | Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ smolecule.com | 2H-tetrazole-5-carboxylic acid |
| Amidation | R₂NH + Coupling Agent (e.g., DCC, EDCI) | N-substituted-2H-tetrazole-5-carboxamide |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 5-(aminomethyl)-2H-tetrazole derivative |
Table 4: Transformations of the Carboxamide Group
Hydrolysis and Amidation Reactions
Functionalization Strategies for Novel 2H-Tetrazole-5-carboxamide Derivatives
The this compound scaffold serves as a crucial building block in medicinal chemistry and materials science. beilstein-journals.orgnih.gov Its utility is significantly expanded through various functionalization strategies that allow for the precise introduction of diverse chemical moieties. These strategies are broadly categorized into the post-synthetic modification of the pre-formed tetrazole ring and the direct synthesis of complex conjugates and hybrid molecules.
Post-Synthetic Modification of the this compound Scaffold
Post-synthetic modification involves the chemical transformation of a pre-existing this compound core. This approach is valuable for creating libraries of analogues from a common intermediate. Key strategies include C-H functionalization and derivatization of existing functional groups.
One prominent method is the direct functionalization at the C5 position of the tetrazole ring via metalation. nih.govacs.org This process typically involves the deprotonation of the C-H bond at the 5-position using a strong base, creating a nucleophilic intermediate that can react with various electrophiles. While lithiated tetrazoles can be unstable, organomagnesium intermediates have shown greater stability, enabling their reaction with electrophiles like aldehydes and ketones. nih.govacs.org For instance, N-protected tetrazoles can be deprotonated with a turbo-Grignard reagent and subsequently reacted with ketones to install new carbon-carbon bonds at the C5 position. nih.gov
Another powerful strategy is the modification of functional groups attached to the tetrazole ring system. Research has demonstrated the derivatization of an amino group on a compound containing a tetrazole ring into more energetic functionalities, such as azido (B1232118) and nitro groups. rsc.org This is achieved through reactions like diazotization followed by substitution. Furthermore, oxidative coupling reactions can be employed to link two tetrazole-containing molecules, for example, through the formation of a diazene (B1210634) bridge from amino precursors using reagents like potassium permanganate. rsc.org
Multicomponent reactions (MCRs) also offer an innovative route for the post-modification of functionalized tetrazole building blocks. beilstein-journals.orgacs.org For example, diversely protected tetrazole aldehydes can be used as key components in Passerini and Ugi reactions. beilstein-journals.org This allows for the one-pot assembly of complex, drug-like molecules by introducing multiple points of diversity around the tetrazole core. beilstein-journals.orgacs.org
Table 1: Examples of Post-Synthetic Modification of Tetrazole Scaffolds
| Starting Material (Tetrazole Derivative) | Reagents and Conditions | Electrophile/Reactant | Product Description | Reference |
| 1N-(6-Methylpyridyl-2-methyl) protected tetrazole | i-PrMgCl·LiCl (turbo-Grignard) | Benzophenone | C5-functionalized tetrazole with a diphenylmethanol (B121723) group | nih.govacs.org |
| 1N-(6-Methylpyridyl-2-methyl) protected tetrazole | i-PrMgCl·LiCl (turbo-Grignard) | Acetophenone | C5-functionalized tetrazole with a 1-phenylethan-1-ol group | acs.org |
| 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole | 1. NaNO₂, HCl 2. NaN₃ | Diazonium salt intermediate | Derivatization of the amino group to an azido group | rsc.org |
| 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole | KMnO₄, NaOH (aq), 100°C | Self (oxidative coupling) | Formation of a diazene bridge linking two molecules | rsc.org |
| Tetrazole-aldehyde building block | Isocyanide, Carboxylic Acid | Passerini 3-Component Reaction | α-acyloxy carboxamide derivative of the tetrazole | beilstein-journals.org |
Synthesis of Conjugates and Hybrid Molecules
The synthesis of conjugates and hybrid molecules involves covalently linking the this compound moiety to other distinct chemical entities, such as other heterocyclic systems. This approach aims to create novel molecular architectures with combined or synergistic properties derived from the individual components.
A common strategy is the construction of molecules containing both a tetrazole ring and another heterocycle known for its biological relevance, such as pyrazole (B372694), quinoline, or thiazole (B1198619). mdpi.comijprajournal.comresearchgate.net The synthesis of these hybrids often involves multi-step pathways where one ring is constructed onto a precursor already bearing the other. For example, quinoline-tetrazole Schiff base hybrids have been synthesized by reacting a substituted 2-chloro-3-formylquinoline with an aniline (B41778) derivative containing a 1,5-disubstituted tetrazole moiety. ijprajournal.com This condensation reaction directly links the two heterocyclic systems through an imine bond. ijprajournal.com
In another approach, tetrazole-pyrazole hybrids are formed through cycloaddition reactions. mdpi.com A common route starts with a pyrazole derivative containing a nitrile group, which then undergoes a [3+2] cycloaddition with sodium azide to form the 5-substituted tetrazole ring, thus creating the hybrid structure. mdpi.com Subsequent N-alkylation of the tetrazole ring can lead to two different regioisomers, further increasing molecular diversity. mdpi.com Similarly, tetrazole-thiazole hybrids have been prepared by reacting a tetrazole-containing thiosemicarbazide (B42300) with an α-haloketone to construct the thiazole ring. researchgate.net
The synthesis can also involve linking two tetrazole rings together. For instance, 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is a bis-tetrazole derivative where two tetrazole rings are connected through a central phenyl group. Such compounds are typically synthesized via coupling reactions or by forming the tetrazole rings on a pre-existing dicyanophenyl core.
Table 2: Examples of Synthesized Tetrazole-Based Hybrid Molecules
| Tetrazole Precursor | Linked Heterocycle/Moiety | Key Reaction Step | Resulting Hybrid Molecule Class | Reference |
| 1-Aryl-3-methyl-1H-pyrazole-4-carbonitrile | Tetrazole | [3+2] Cycloaddition with NaN₃ | 5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | mdpi.com |
| 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole | 2-Chloro-3-formylquinoline | Schiff base condensation | Quinoline-Tetrazole Schiff Base Hybrid | ijprajournal.com |
| 1-(4-(1H-Tetrazol-1-yl)phenyl)thiosemicarbazide | α-Haloketone | Hantzsch thiazole synthesis | Tetrazole-Thiazole Hybrid | researchgate.net |
| 4-(1H-Tetrazol-1-yl)aniline | Thiophene-2-carbaldehyde | Schiff base condensation | Tetrazole-Thiophene Hybrid | researchgate.net |
| Terephthalonitrile (precursor to phenyl linker) | Tetrazole | Cycloaddition with azide | 5-[4-(2H-Tetrazol-5-yl)phenyl]-2H-tetrazole (Bis-tetrazole) |
Theoretical and Computational Studies on 2h Tetrazole 5 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for elucidating the intrinsic properties of heterocyclic compounds, including 2H-tetrazole-5-carboxamide. These computational methods provide deep insights into molecular structure, stability, and reactivity that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable geometry (a process known as optimization) of molecules. nih.govscispace.com For tetrazole derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 3-21G or 6-311++G(d,p), are employed to determine their optimized molecular structures. nih.govresearchgate.net These calculations confirm that the tetrazole ring has a planar, aromatic structure. researchgate.net The geometry is optimized by finding the stationary point on the potential energy surface where the energy of the molecule is at a minimum. nih.gov
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C5=N1 | ~ 1.32 Å |
| N1–N2 | ~ 1.35 Å | |
| N2–N3 | ~ 1.29 Å | |
| N3=N4 | ~ 1.35 Å | |
| N4–C5 | ~ 1.33 Å | |
| Bond Angle | N4–C5–N1 | ~ 108° |
| C5–N1–N2 | ~ 109° | |
| N1–N2–N3 | ~ 107° | |
| N2–N3–N4 | ~ 109° | |
| N3–N4–C5 | ~ 107° |
Computational chemistry is instrumental in mapping potential reaction pathways and calculating the associated energy changes and activation barriers. For tetrazoles, theoretical studies have investigated mechanisms of thermal decomposition and synthesis. acs.orgrsc.org The unimolecular decomposition of the tetrazole ring, often leading to the elimination of a nitrogen molecule (N₂), is predicted to have high activation energy barriers, suggesting significant thermal stability. acs.orgresearchgate.net
DFT calculations can model the transition states and intermediates involved in reactions like the Huisgen [2+3] cycloaddition, which is a common method for synthesizing the tetrazole ring from a nitrile and an azide (B81097). nih.gov By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a proposed synthetic route and identify potential rate-limiting steps. For instance, the energy barriers for azide cyclization can be simulated to optimize reaction conditions. These theoretical investigations provide a mechanistic understanding that complements experimental synthesis efforts. dntb.gov.ua
NH-unsubstituted 5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. Quantum chemical calculations have been extensively used to determine the relative stability of these forms. researchgate.net Numerous studies, using methods like LCAO MO in the CNDO/2 approximation and higher-level ab initio calculations, have concluded that for most 5-substituted tetrazoles, the 2H-tautomer is thermodynamically more stable than the 1H-tautomer in the gas phase. researchgate.netnih.govnih.gov However, in polar solvents, the 1H-tautomer often becomes the predominant form. researchgate.net
The energy barrier for the direct, monomolecular interconversion between these tautomers via a proton shift is calculated to be quite high, typically in the range of 50–70 kcal/mol. acs.orgresearchgate.net This high barrier suggests that uncatalyzed tautomerization is a slow process. However, studies have also shown that in the presence of H-bonded complexes (dimers), the interconversion can proceed via a concerted double hydrogen atom transfer, which has a significantly lower activation barrier of approximately 18–28 kcal/mol. acs.orgresearchgate.net This indicates that the environment plays a crucial role in the dynamics of tautomeric equilibrium. acs.org
Table 2: Calculated Relative Stabilities and Interconversion Barriers for Tetrazole Tautomers Note: The values are generalized from studies on tetrazole and its simple derivatives.
| Parameter | Value (kcal/mol) | Phase/Condition |
| Relative Stability (ΔE) of 2H- vs. 1H-tautomer | -2.0 to -6.1 | Gas Phase |
| Monomolecular Interconversion Barrier | ~50 - 70 | Gas Phase |
| Dimer-Assisted Interconversion Barrier | ~18 - 28 | H-bonded Complex |
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic properties of a molecule. ajchem-a.comunesp.br The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. ajchem-a.com
For tetrazole derivatives, DFT calculations are used to determine the energies of these orbitals. nih.govresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Substituents on the tetrazole ring can significantly affect the FMO energies and the energy gap. rsc.org For example, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often resulting in a smaller energy gap. nih.gov This tuning of the electronic properties is fundamental in fields like materials science and medicinal chemistry. rsc.org
Table 3: Quantum Chemical Descriptors Derived from FMO Analysis for Tetrazole Derivatives Note: This table lists key descriptors and their significance in the context of theoretical chemistry.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. ajchem-a.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | -χ | Related to the "escaping tendency" of electrons from an equilibrium system. ajchem-a.com |
Investigation of Tautomeric Stability and Interconversion Barriers
Molecular Dynamics (MD) Simulations
While quantum chemical calculations excel at describing static molecular properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, such as their conformational changes and interactions with a solvent environment. diva-portal.org
Molecular Dynamics simulations model the movement of atoms and molecules over time by integrating Newton's equations of motion. diva-portal.org For a molecule like this compound in solution, MD simulations can reveal how the molecule explores different conformations and how it interacts with solvent molecules. The tetrazole ring itself is rigid and planar, but the carboxamide substituent has rotational freedom around the C5-C(O) bond. acs.org
MD simulations can be used to study the preferred torsion angles of the carboxamide group relative to the tetrazole ring in an aqueous environment. These simulations track the trajectories of all atoms, providing a microscopic picture of solute-solvent interactions, such as hydrogen bonding between the carboxamide's N-H and C=O groups and surrounding water molecules. diva-portal.orgresearchgate.net Understanding the conformational landscape is particularly important in medicinal chemistry, as the three-dimensional shape of a molecule is critical for its interaction with biological targets. nih.govacs.org Although specific MD studies on this compound are not prevalent, the methodology is widely applied to similar heterocyclic compounds to assess binding stability with receptors and predict dynamic behavior. unito.it
Solvent Effects on Molecular Behavior and Stability
The behavior and stability of tetrazole derivatives, including this compound, are significantly influenced by the surrounding solvent environment. The polarity of the solvent plays a crucial role in determining the tautomeric equilibrium and the acidity of the compound.
Studies on related tetrazole compounds have shown that polar solvents can stabilize the 2H-tautomer through hydrogen bonding. For instance, in the case of 5-nitro-2H-tetrazole, polar solvents like water are known to stabilize the 2H-form. This stabilization arises from favorable hydrogen-bonding interactions between the solvent molecules and the tetrazole ring.
Table 1: Conceptual Influence of Solvent on Tetrazole Properties
| Property | Solvent Type | Predominant Effect | Expected Outcome for this compound |
| Tautomeric Equilibrium | Polar (e.g., Water) | Hydrogen bond stabilization | Increased stability of the 2H-tautomer |
| Acidity (pKa) | Increasing Organic Content | Decreased stabilization of conjugate base | Increase in pKa value (less acidic) |
| Solubility | Polar | "Like dissolves like" | High solubility due to polar carboxamide and tetrazole groups |
This table illustrates general trends observed for tetrazole compounds and represents expected behavior for this compound.
Simulation of Intermolecular Interactions and Ligand-Target Dynamics
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for understanding how this compound and its derivatives interact with biological targets at an atomic level. These simulations provide insights into the stability of ligand-protein complexes and the specific intermolecular forces that govern these interactions.
Molecular dynamics simulations are frequently used to assess the binding stability of tetrazole-based ligands to their target proteins. scispace.com By simulating the movement of atoms over time, researchers can analyze metrics such as the Root Mean Square Deviation (RMSD) and Radius of Gyration to determine if a ligand remains stably bound within the active site of a protein. scispace.com For example, MD simulations of 5-substituted 1H-tetrazole derivatives have been performed to investigate their binding tendencies with protein active sites. hud.ac.uk
A notable application of computational modeling is seen in studies of 2-aryl-5-carboxytetrazoles, which are structurally related to this compound. nih.gov In one study, a docking model was used to visualize how a tetrazole-based probe binds to Bruton's tyrosine kinase (BTK), a significant drug target. nih.gov The model revealed that a glutamate (B1630785) residue (Glu-488) in the protein was positioned approximately 6.9 Å from the C5 carbon of the tetrazole ring, suggesting a potential site for interaction. nih.gov Such simulations are crucial for proposing mechanisms of action, like ligand-directed cross-linking, where the ligand permanently binds to its target upon photoactivation. nih.gov
These simulations elucidate the key intermolecular interactions, which for tetrazoles often involve hydrogen bonding and π–π stacking, that contribute to the binding affinity and specificity of the compound. mdpi.com
Table 2: Representative Data from a Simulated Ligand-Target Interaction
| Simulation Metric | Value | Interpretation |
| Binding Energy (Docking) | -6.87 kcal/mol | Strong predicted binding affinity to the target's active site. hud.ac.uk |
| RMSD of Ligand | < 2.0 Å | The ligand remains in a stable conformation within the binding pocket throughout the simulation. |
| Key Interacting Residues | LYS 68, ILE 174 | Indicates specific amino acids crucial for anchoring the ligand. hud.ac.uk |
| Primary Interactions | Hydrogen Bonds, Hydrophobic Interactions | Defines the nature of the forces holding the ligand-target complex together. mdpi.com |
The data in this table are illustrative, based on findings for structurally similar tetrazole derivatives found in the cited literature.
Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Cheminformatics provides the tools to establish a quantitative relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are essential for designing novel tetrazole derivatives with desired characteristics.
Computational Descriptors for Structural Features
To build QSAR/QSPR models, the structure of a molecule like this compound is converted into a series of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
For tetrazole derivatives, a wide array of descriptors are calculated to capture their structural nuances. nih.gov These can range from simple constitutional descriptors to more complex 3D descriptors. The selection of relevant descriptors is a critical step in developing a robust and predictive model. nih.gov
Table 3: Common Molecular Descriptors in QSAR/QSPR Studies of Tetrazoles
| Descriptor Class | Example Descriptor | Information Encoded | Relevance to Tetrazoles |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and potential for crossing biological membranes. | Influences pharmacokinetic properties. |
| Topological | Topological Polar Surface Area (TPSA) | The surface area of polar atoms (O, N); relates to hydrogen bonding capacity and membrane permeability. | The four nitrogen atoms of the tetrazole ring and the carboxamide group contribute significantly. |
| Electronic | HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies; relate to chemical reactivity and electron-donating/accepting ability. | Important for understanding reaction mechanisms and binding interactions. nih.gov |
| 3D-QSAR Fields | CoMSIA (Comparative Molecular Similarity Indices Analysis) | Steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields around the molecule. nih.gov | Provides a 3D map of features that are favorable or unfavorable for biological activity. hud.ac.uknih.gov |
Predictive Modeling of Reactivity and Interactions
Once relevant descriptors are identified, they are used to construct mathematical models that can predict the activity or properties of new, untested compounds. These predictive models are a cornerstone of modern drug discovery and materials science, enabling the in silico screening of virtual libraries of compounds to prioritize synthesis and testing.
For tetrazole compounds, QSAR models have been successfully developed to predict a range of biological activities, including their toxicity. nih.gov For instance, models have been built to forecast the acute oral toxicity of tetrazoles in rodents, helping to mitigate potential health risks of new chemical entities. nih.gov Similarly, 3D-QSAR models like CoMSIA have been used to guide the design of potent antagonists for specific receptors by identifying the key structural features required for high affinity. hud.ac.uknih.gov
Predictive modeling also extends to chemical reactivity and stability. QSPR models, often employing descriptors derived from quantum chemical calculations, can predict properties like decomposition temperature for energetic materials containing tetrazole rings. rsc.orgrsc.org These models rely on establishing a correlation between structural descriptors and a specific property, allowing for the design of molecules with enhanced stability or desired reactivity profiles. rsc.org The ultimate goal is to create a reliable predictive framework that reduces the need for extensive experimental work and accelerates the development of new functional molecules. austinpublishinggroup.com
Coordination Chemistry and Supramolecular Applications of 2h Tetrazole 5 Carboxamide
2H-Tetrazole-5-carboxamide as a Ligand in Metal Complexes
The deprotonated form of this compound, the tetrazole-5-carboxylate anion, is an effective ligand for a range of metal ions. nih.gov The presence of multiple potential donor sites—the nitrogen atoms of the tetrazole ring and the oxygen and nitrogen atoms of the carboxamide group—enables diverse coordination behaviors, leading to the formation of metal complexes and high-dimensional metal-organic frameworks (MOFs). rsc.org Tetrazole and its derivatives are well-regarded as good ligands, capable of coordinating to metal cations through various atoms in the ring. mdpi.com
The this compound ligand exhibits remarkable versatility in its coordination to metal centers. The specific binding mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands. The tetrazole ring itself is a weak N-acid and can coordinate through its nitrogen atoms, while the carboxamide group offers additional coordination sites. mdpi.com
Commonly observed binding modes for tetrazole-carboxylate type ligands include:
Monodentate Coordination: The ligand can bind to a metal center through a single nitrogen atom of the tetrazole ring (typically N2 or N3) or through the carbonyl oxygen of the carboxamide group.
Bidentate Chelation: The ligand can form a chelate ring by coordinating to a single metal center through two adjacent donor atoms. A common chelation mode involves one of the tetrazole nitrogen atoms and the carbonyl oxygen.
Bridging Coordination: The ligand can bridge two or more metal centers. This is crucial for the formation of extended structures like polymers and MOFs. Bridging can occur in several ways:
Through two different nitrogen atoms of the tetrazole ring.
Using the tetrazole ring to bind one metal and the carboxamide group to bind another.
Employing both the tetrazole and carboxylate groups to bridge multiple metal centers, leading to high-dimensional networks. rsc.org
The coordination of these ligands with transition metals can result in various geometries around the metal center, including octahedral, tetrahedral, and square planar, depending on the coordination number and the electronic properties of the metal. For instance, in zinc complexes with bifunctional tetrazole-carboxylate ligands, both one-dimensional chains and two-dimensional layered structures have been observed. rsc.org The table below summarizes some coordination behaviors of related tetrazole-carboxylate ligands.
| Ligand Type | Metal Ion(s) | Observed Structure(s) | Coordination Details |
| Tetrazole-5-carboxylate | Sr(II), Ba(II), Cu(II), Mn(II) | Polymeric structures | The anion acts as a versatile ligand forming complexes with various earth alkali and transition metals. nih.gov |
| Bifunctional Tetrazole-Carboxylate | Zn(II) | 1D Chain, 2D Layer | Ligands utilize both tetrazole and carboxylate groups to form self-assembled complexes. rsc.org |
| Tetrazole-based Carboxylic Acids | Pb(II) | 1D Chain, 2D Framework, 3D Network | The dimensionality of the resulting MOF depends on the specific ligand structure. tandfonline.com |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The ability of this compound to act as a multidentate bridging ligand makes it an excellent candidate for the synthesis of novel MOFs. rsc.orgtandfonline.com These materials are of interest for applications in gas storage, separation, and catalysis. nih.gov
Synthesis: The synthesis of MOFs incorporating tetrazole carboxamide ligands typically employs solvothermal or hydrothermal methods. researchgate.netorientjchem.org In a typical procedure, a salt of the desired metal ion is mixed with the this compound ligand in a suitable solvent, often a high-boiling point solvent like dimethylformamide (DMF). The mixture is sealed in a reaction vessel and heated for a period ranging from hours to days. orientjchem.org During this process, the ligand and metal ions self-assemble into a crystalline framework. Other synthetic methods, such as microwave-assisted synthesis or sonochemical methods, can also be used to accelerate the crystallization process. nih.govorientjchem.org
Characterization: Once synthesized, the structure and properties of the MOFs are thoroughly characterized using a variety of techniques:
Single-Crystal X-ray Diffraction (SXRD): This is the definitive method for determining the precise three-dimensional structure of the MOF, revealing the coordination geometry of the metal ions, the binding mode of the ligand, and the topology of the framework. researchgate.net
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.
Infrared (IR) Spectroscopy: Helps to confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the tetrazole and carboxamide groups. rsc.org
Thermogravimetric Analysis (TGA): This technique is used to assess the thermal stability of the MOF and to identify the temperature at which the framework decomposes. tandfonline.com
Porosity Measurements: Gas sorption analysis (typically with N₂) is used to determine the surface area and pore volume of the MOF, which are critical properties for applications in storage and separation.
For example, a microporous MOF, UTSA-100, which incorporates a tetrazole-based ligand, has demonstrated high selectivity for acetylene/ethylene separation, highlighting the potential of these materials in industrial applications. nih.gov
Binding Modes and Coordination Geometries
Non-Covalent Interactions in Supramolecular Assemblies
Beyond its role in coordination chemistry, this compound is adept at forming ordered supramolecular structures through non-covalent interactions. usf.edurug.nl These interactions, particularly hydrogen bonding and π-π stacking, govern the self-assembly of molecules into well-defined architectures in the solid state. researchgate.netmdpi.com
Hydrogen bonding is a dominant force in directing the self-assembly of molecules containing this compound. The molecule possesses multiple hydrogen bond donors (the N-H of the tetrazole ring and the -NH₂ of the amide) and acceptors (the nitrogen atoms of the tetrazole ring and the carbonyl oxygen). This multiplicity allows for the formation of robust and extensive hydrogen-bonding networks. researchgate.netnih.gov
The tetrazole ring is a bioisostere of the carboxylic acid group and exhibits similar hydrogen bonding patterns. nih.gov The N-H proton of the tetrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms (N2, N3, N4) act as acceptors. nih.govacs.org The carboxamide group is also a classic hydrogen-bonding motif, capable of forming strong dimeric synthons or extended chains through N-H···O=C interactions.
These interactions can lead to the formation of various supramolecular motifs:
Dimers: Molecules can pair up through self-complementary hydrogen bonds, such as the R²₂(8) ring motif commonly seen in carboxamides.
Chains and Ribbons: Linear arrays can be formed when molecules link head-to-tail.
Sheets and Layers: Two-dimensional structures can arise from the extension of hydrogen bonds in a plane, often involving multiple types of interactions. mdpi.com
The aromatic tetrazole ring of this compound can participate in π-π stacking interactions, which contribute to the stabilization of supramolecular assemblies. nih.gov These interactions occur when two aromatic rings are positioned face-to-face or edge-to-face. While generally weaker than hydrogen bonds, π-π stacking plays a significant role in fine-tuning the crystal packing. nih.gov
Theoretical studies on C5-substituted tetrazoles have shown that substituents significantly influence the strength of π-stacking. researchgate.net Electron-withdrawing substituents, such as the carboxamide group, are found to enhance the π-stacking interaction energy compared to an unsubstituted tetrazole ring. researchgate.net
The predominant geometries for π-π interactions involving tetrazole rings are:
Parallel-displaced: The rings are parallel but offset from one another.
T-shaped (edge-to-face): The edge of one ring points towards the face of another.
In crystal structures of related compounds, π-π stacking interactions with distances of around 3.5 Å between aromatic moieties have been observed, connecting hydrogen-bonded motifs into a more complex three-dimensional structure. uni-muenchen.deresearchgate.net The combination of directional hydrogen bonds and less directional π-π stacking allows for the creation of intricate and stable supramolecular architectures. csic.es
Role As a Building Block in Advanced Organic Synthesis
Precursor for Diverse Heterocyclic Systems
The 2H-tetrazole-5-carboxamide moiety serves as a valuable synthon for the creation of a wide array of other heterocyclic systems. Through carefully designed reaction pathways, the tetrazole ring can be transformed or used as a foundation to build more elaborate structures.
One notable application is its use as a precursor for thiadiazoles and oxadiazoles (B1248032) through coupling reactions. These transformations typically involve the activation of the carboxamide group followed by cyclization with appropriate reagents to form the new five-membered heterocyclic ring.
Furthermore, derivatives of this compound are instrumental in synthesizing hybrid heterocyclic compounds. For instance, the synthesis of pyrazole-tetrazole hybrids has been reported, where the tetrazole unit is linked to a pyrazole (B372694) core. mdpi.com These hybrid molecules are of significant interest due to their potential for enhanced biological activities stemming from the combination of two pharmacologically important heterocycles. mdpi.com
In another innovative approach, tetrazol-5-yl-phosphorus ylides, derived from tetrazole precursors, have been utilized in non-classical Wittig reactions with N-halosuccinimide/TMSN3 reagent systems. This methodology leads to the formation of haloazidoalkenes bearing a tetrazol-5-yl substituent. mdpi.com Subsequent thermolysis of these intermediates yields novel 2-halo-2-(tetrazol-5-yl)-2H-azirines, which are themselves highly reactive and useful building blocks for further synthetic elaborations. mdpi.com
The following table provides examples of diverse heterocyclic systems synthesized from tetrazole precursors:
| Precursor | Reagents and Conditions | Resulting Heterocyclic System | Reference |
| Tetrazol-5-yl-phosphorus ylides | N-halosuccinimide/TMSN3, then thermolysis | 2-halo-2-(tetrazol-5-yl)-2H-azirines | mdpi.com |
| Aminopyrazoles | Triethyl orthoformate, sodium azide (B81097), acetic acid, 90 °C | 1-pyrazolyltetrazoles | mdpi.com |
| 1-Aryl-1H-pyrazole-3-carbonitrile | Sodium azide, triethylamine (B128534) hydrochloride | 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazole | mdpi.com |
Integration into Complex Molecular Architectures
The this compound framework is frequently incorporated into larger, more complex molecules, particularly in the realm of drug discovery. Its role as a bioisostere for the carboxylic acid group is a key driver for its integration, as this substitution can lead to improved pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.
The synthesis of N-substituted 2H-tetrazole-5-carboxamides is a common strategy to create complex molecular architectures with potential biological activity. For example, coupling 2-phenyl-2H-tetrazole-5-carboxylic acid with various substituted amines, such as 2-chlorobenzylamine, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), yields elaborate structures that have been investigated for their inhibitory effects on enzymes.
A novel and powerful strategy for integrating the tetrazole moiety into complex, drug-like molecules involves the use of diversely protected tetrazole aldehydes as building blocks in multicomponent reactions (MCRs). beilstein-journals.org This approach facilitates the incorporation of the tetrazole group in a single, efficient step, leading to a wide variety of complex structures that would be challenging to synthesize using traditional methods. beilstein-journals.org The Passerini three-component reaction (PT-3CR) and the Ugi four-component reaction are examples of MCRs that have been successfully employed for this purpose. beilstein-journals.org
The following table illustrates the integration of the this compound moiety into complex molecules:
| Tetrazole Building Block | Reaction Type | Integrated Complex Molecule Example | Reference |
| 2-phenyl-2H-tetrazole-5-carboxylic acid | Amide coupling with 2-chlorobenzylamine | N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide | |
| Protected tetrazole aldehydes | Passerini three-component reaction | Complex, drug-like molecules with tetrazole core | beilstein-journals.org |
| Protected tetrazole aldehydes | Ugi four-component reaction | Diverse range of molecules with mono- and di-tetrazole scaffolds | beilstein-journals.org |
Chemo- and Regioselective Transformations for Library Synthesis
The development of chemo- and regioselective reactions involving the this compound scaffold is crucial for the efficient synthesis of compound libraries for high-throughput screening in drug discovery and materials science. acs.org
A significant advancement in this area is the highly regioselective synthesis of 2,5-disubstituted-2H-tetrazoles through the C-N coupling reaction of N-tosylhydrazones with 5-substituted 1H-tetrazoles. researchgate.net This method, which utilizes thermal activation in the presence of a base, demonstrates excellent control over the regioselectivity, favoring the formation of the 2,5-disubstituted isomer. researchgate.net The mild reaction conditions allow for a broad substrate scope, making it a valuable tool for generating libraries of these compounds. researchgate.net
Multicomponent reactions (MCRs) are particularly well-suited for library synthesis due to their inherent efficiency and atom economy. nih.gov The Ugi-azide reaction, for instance, provides a convergent pathway to a multitude of tetrazole scaffolds. nih.gov By varying the aldehyde, amine, isocyanide, and azide inputs, diverse libraries of 1,5-disubstituted 1H-tetrazoles can be rapidly assembled. nih.gov
Furthermore, methods have been developed for the synthesis of 1,5-disubstituted and 5-substituted 1H-tetrazoles directly from amides using reagents like diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate. researchgate.net These approaches avoid the use of toxic or explosive reagents, offering a safer route for the preparation of tetrazole-containing compound libraries. researchgate.net
The following table summarizes key transformations used for the library synthesis of tetrazole derivatives:
| Reaction Type | Key Features | Resulting Library | Reference |
| C-N coupling of N-tosylhydrazones with tetrazoles | High regioselectivity for 2,5-disubstitution, mild conditions | 2,5-disubstituted-2H-tetrazoles | researchgate.net |
| Ugi-azide four-component reaction | Convergent, atom-economical | 1,5-disubstituted 1H-tetrazoles | nih.gov |
| Cycloaddition from amides | Use of phosphorazidates, avoids toxic reagents | 1,5-disubstituted and 5-substituted 1H-tetrazoles | researchgate.net |
Advanced Analytical Methodologies and Method Development for 2h Tetrazole 5 Carboxamide Research
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analysis and purification of 2H-tetrazole-5-carboxamide and related compounds. Its application is crucial for assessing reaction completion, identifying impurities, and isolating the target compound with high purity.
Method Development and Research Findings:
In the research and development of tetrazole-based compounds, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. For tetrazole carboxamides, which are polar molecules, C18 (octadecylsilyl) columns are frequently used, providing a hydrophobic surface for interaction.
Method development involves the systematic optimization of several parameters to achieve adequate separation between the main compound, starting materials, and any byproducts, including constitutional isomers which are common in tetrazole synthesis. Key parameters include:
Mobile Phase Composition: A gradient elution using a mixture of water (often buffered with agents like formic acid or ammonium (B1175870) bicarbonate) and an organic modifier, typically acetonitrile (B52724) or methanol, is common. semanticscholar.org The gradient allows for the effective elution of compounds with a range of polarities.
Column Chemistry: Standard C18 columns are widely effective. For specific separations, other phases like C8 or those with different bonding technology (e.g., phenyl-hexyl) may be explored.
Detection: Ultraviolet (UV) detection is standard, as the tetrazole ring and any associated aromatic groups exhibit strong chromophores. figshare.com Detection wavelengths are typically set between 220 nm and 254 nm to maximize sensitivity. figshare.comijrpc.com
Purification of this compound is often achieved using preparative HPLC, which utilizes larger columns and higher flow rates to isolate milligram to gram quantities of the compound. Following synthesis, column chromatography may be used for initial cleanup, with preparative HPLC serving as the final step to achieve purity levels often exceeding 95%. vulcanchem.com The purity of the final product is then confirmed using analytical HPLC. google.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 3.5-5 µm particle size | Provides hydrophobic stationary phase for separation. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Bicarbonate | Aqueous component; buffer controls ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute nonpolar compounds. |
| Elution Mode | Gradient | Separates compounds with a wide range of polarities effectively. |
| Flow Rate | 0.3 - 1.0 mL/min (Analytical) | Standard flow for analytical scale separations. |
| Detection | UV at 220-254 nm | Detects aromatic and heterocyclic rings. |
| Purity Confirmation | >95% | Standard requirement for research and pharmaceutical applications. vulcanchem.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org However, this compound itself is a polar, non-volatile compound with a high melting point, making it unsuitable for direct GC analysis. The high temperatures used in the GC injection port would lead to thermal degradation rather than volatilization. wikipedia.org
Derivatization for Volatility:
To analyze this compound or its precursors using GC-MS, a chemical derivatization step is necessary. This process converts the non-volatile analyte into a more volatile and thermally stable derivative. The primary targets for derivatization on the molecule are the acidic N-H proton of the tetrazole ring and the N-H protons of the carboxamide group.
Common derivatization strategies include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace acidic protons with trimethylsilyl (B98337) (TMS) groups.
Alkylation: Reagents can introduce alkyl groups (e.g., methyl, ethyl) to make the molecule less polar and more volatile.
Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the volatile derivatives from other components in the mixture based on their boiling points and interactions with the column's stationary phase. wikipedia.org The separated components then enter the mass spectrometer, which ionizes them and fragments them into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for definitive identification of the compound. GC-MS is particularly useful for identifying trace-level impurities that may have been formed during synthesis, especially if they are more volatile than the primary product. For instance, GC-MS analysis of plant extracts has been used to identify various phytochemicals, including tetrazole derivatives like 2-acetyl-2H-tetrazole. researchgate.net
| Step | Description | Example |
|---|---|---|
| Analyte Characteristic | Non-volatile, polar, thermally labile. | This compound |
| Objective | Increase volatility and thermal stability for GC analysis. | Analysis of impurities or reaction byproducts. |
| Derivatization Agent | Converts polar functional groups (N-H, O-H) into less polar, more volatile groups. | BSTFA (for silylation) |
| Derivative Formed | The original molecule with volatile protecting groups attached. | Trimethylsilyl (TMS) derivative |
| Analytical Outcome | Separation of derivatives by GC and identification by MS fragmentation patterns. | Detection of volatile impurities not easily seen by HPLC. |
Capillary Electrophoresis for Purity and Isomer Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly adept at tasks that can be challenging for HPLC, such as the separation of isomers with very similar structures and physicochemical properties. chromatographyonline.com
Application in Tetrazole Research:
A significant challenge in the synthesis of 5-substituted tetrazoles is the potential formation of two constitutional isomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. These isomers often have very similar polarities, making their separation by conventional HPLC difficult. The chemical shift difference in 13C NMR spectroscopy can distinguish between N1 and N2 isomers, but separation for purification and quantification requires a powerful chromatographic or electrophoretic technique. mdpi.com
Capillary Electrophoresis offers a solution. The separation in CE is based on the charge-to-size ratio of the analytes. Even subtle differences in the structure of isomers can lead to differences in their effective mobility in the capillary, enabling separation.
Method Development for Isomer Separation: To enhance the separation of neutral or closely related isomers, additives are often included in the background electrolyte (BGE). For tetrazole isomers, cyclodextrins (CDs) are commonly used as chiral or isomeric selectors. nih.gov
Optimization: Method development involves screening different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD) and their concentrations in the BGE. The pH of the buffer and the applied voltage are also critical parameters that are optimized to achieve baseline resolution. chromatographyonline.comnih.gov
CE has been successfully used to achieve baseline resolution of tetrazole enantiomers and could be applied to separate the constitutional isomers of substituted this compound derivatives. researchgate.netucl.ac.uk This capability is crucial for ensuring the isomeric purity of the final compound, which is essential for consistent biological and chemical studies.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Separation Principle | Differential electrophoretic mobility based on charge-to-size ratio. | Separates ions and molecules with subtle structural differences. |
| Instrumentation | Fused-silica capillary, high-voltage power supply, detector (UV). | Standard CE setup. |
| Background Electrolyte (BGE) | Aqueous buffer (e.g., phosphate, borate) at a specific pH. | Conducts current and maintains stable pH. |
| Selector Additive | Cyclodextrins (e.g., β-CD, sulfated-γ-CD). chromatographyonline.com | Forms transient diastereomeric complexes to resolve isomers. |
| Application | Separation of constitutional isomers (e.g., 1,5- vs 2,5-disubstituted tetrazoles). | Ensures isomeric purity of the synthesized compound. |
| Analysis Time | Typically short, often under 10 minutes. chromatographyonline.com | High-throughput analysis. |
Future Research Perspectives and Emerging Directions in 2h Tetrazole 5 Carboxamide Chemistry
Exploration of Novel Reaction Pathways and Catalytic Systems
While the Huisgen 1,3-dipolar cycloaddition between nitriles and azides remains a cornerstone for synthesizing the tetrazole core, future research is increasingly focused on developing more efficient, regioselective, and environmentally benign methods. nih.gov A key direction is the advancement of catalytic systems that offer milder reaction conditions and greater control over isomer formation.
Catalyst Innovation: The exploration of novel catalysts is paramount. While traditional systems often involve ammonium (B1175870) chloride or zinc salts, recent studies highlight the efficacy of copper catalysts (e.g., CuI) in "click chemistry" approaches to form the tetrazole ring. The development of heterogeneous and nanocatalysts represents a significant leap towards greener synthesis. For instance, magnetic nanocomposites, such as those based on Fe₃O₄, offer excellent catalytic activity for synthesizing 5-substituted-1H-tetrazoles and can be easily separated and recycled, minimizing waste and cost. rsc.orgrsc.orgnih.gov Research into recyclable catalytic systems, like those using palladium immobilized on boehmite nanoparticles or lanthanum-based catalysts, further underscores this trend. rsc.orgthieme-connect.com
Advanced Synthetic Methodologies: Beyond catalysis, emerging methodologies aim to streamline the synthesis of complex tetrazole derivatives.
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times (from hours to minutes) and improve yields of tetrazole derivatives by 15-20%.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single step. nih.gov Ultrasound-promoted, one-pot cyclization reactions are an example of this approach, simplifying the synthesis of diverse tetrazole derivatives. nih.gov
Regioselective Synthesis: Controlling the substitution pattern on the tetrazole ring is a persistent challenge. Future work will likely focus on methods for highly regioselective N-arylation and N-alkylation, using reagents like arylboronic acids with copper catalysts or diaryliodonium salts in metal-free systems to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.org
A comparative look at traditional versus emerging catalytic systems is presented below.
| Feature | Traditional Catalysts (e.g., ZnCl₂, NH₄Cl) | Emerging Catalysts (e.g., Nanocatalysts, Cu(I)) |
| Reaction Conditions | Often require high temperatures (80–120°C) and long reaction times (12–48 hours). | Milder conditions, significantly reduced reaction times. rsc.org |
| Selectivity | May lead to mixtures of regioisomers. | High regioselectivity can be achieved. organic-chemistry.org |
| Sustainability | Homogeneous catalysts can be difficult to separate and recycle. | Often heterogeneous, allowing for easy separation and high reusability. rsc.orgrsc.org |
| Efficiency | Yields can be variable; may require harsh solvents like DMF or DMSO. | Higher yields and compatibility with greener solvents like PEG or water. nih.govthieme-connect.com |
The continued development in these areas promises to make the synthesis of 2H-tetrazole-5-carboxamide and its derivatives more efficient, cost-effective, and sustainable.
Development of Advanced Functional Materials Based on the Scaffold
The unique structural and chemical properties of the this compound moiety make it an attractive building block for a new generation of advanced functional materials. Its high nitrogen content, planarity, and robust coordination capabilities are being harnessed in diverse applications, from energetic materials to metal-organic frameworks (MOFs). researchgate.netrsc.org
Coordination Polymers and MOFs: The tetrazole ring and the carboxamide group provide multiple coordination sites, making the scaffold an excellent ligand for constructing coordination complexes and MOFs. rsc.orgmdpi.com Researchers are designing bifunctional tetrazole-carboxylate ligands to self-assemble with metal ions like Zn(II), forming complex 1D and 2D structures. rsc.org Future work will likely explore the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Energetic Materials: The high nitrogen content of the tetrazole ring contributes to a large positive heat of formation, a key characteristic of high-energy materials. researchgate.net The introduction of nitro groups to aryl-tetrazole scaffolds is a strategy being explored to control energetic properties. researchgate.net Future research will focus on synthesizing new tetrazole derivatives that balance high energy density with thermal stability and low sensitivity, crucial for developing safer and more effective energetic materials.
Polymers and Nanomaterials: Incorporating the tetrazole scaffold into polymer backbones can enhance material properties. Research has shown that such modifications can improve the thermal stability and mechanical strength of polymers. Furthermore, tetrazole-based complexes can be formulated into nanoparticles. For example, nanocoprecipitation of zinc-tetrazole complexes has been used to create nanoparticles with excellent water dispersion for potential biological applications. rsc.org This opens avenues for developing new nanomaterials for coatings, electronics, and drug delivery systems. ontosight.ai
| Material Type | Key Feature of Tetrazole Scaffold | Potential Future Application |
| Metal-Organic Frameworks (MOFs) | Multidentate coordination sites. rsc.org | Catalysis, gas separation, chemical sensing. |
| Energetic Materials | High nitrogen content, high heat of formation. researchgate.netresearchgate.net | Advanced propellants and explosives with enhanced safety. |
| Functional Polymers | Thermal stability, mechanical strength enhancement. | High-performance coatings and composites. |
| Nanoparticles | Ability to form stable complexes with metals. rsc.org | Targeted drug delivery, bio-imaging agents. |
Integration with Machine Learning and Artificial Intelligence in Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of molecules like this compound. researchgate.net These computational tools can dramatically accelerate the design-synthesis-test cycle by predicting molecular properties, planning synthetic routes, and identifying promising new derivatives from vast chemical spaces. researchgate.netrsc.org
Predictive Modeling and In Silico Screening: ML models are increasingly employed to predict the biological activity and physicochemical properties of novel compounds. For instance, algorithms like XGBoost have been used to accurately predict the ligand-binding free energy of tetrazole derivatives against therapeutic targets. rsc.org In silico molecular docking studies are routinely used to evaluate the binding interactions of designed tetrazole compounds with target proteins, such as enzymes or receptors, helping to prioritize candidates for synthesis. ajgreenchem.comupi.edu Future efforts will focus on developing more accurate and generalizable models that can predict a wider range of properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which is crucial for drug development. mdpi.comuobaghdad.edu.iq
Synthetic Route Planning and Optimization: AI is emerging as a powerful tool for retrosynthetic analysis and reaction optimization. researchgate.net AI-driven platforms can propose novel and efficient synthetic pathways to target tetrazole derivatives, potentially identifying more cost-effective or higher-yielding routes than those conceived by human chemists. This technology can also optimize reaction conditions by analyzing vast datasets of chemical reactions to predict the best catalysts, solvents, and temperatures.
Generative Chemistry: Generative AI models can design entirely new molecules with desired properties. By learning from existing chemical data, these models can propose novel this compound derivatives that are optimized for specific functions, such as high binding affinity to a biological target or specific material characteristics. This approach vastly expands the chemical space that can be explored, increasing the probability of discovering breakthrough compounds.
The synergy between computational and experimental chemistry is creating a new paradigm in chemical research.
| AI/ML Application | Role in Tetrazole Chemistry | Expected Outcome |
| Predictive Modeling | Predict binding affinity, ADMET properties. rsc.orgmdpi.com | Faster identification of lead compounds with favorable profiles. |
| Molecular Docking | Simulate ligand-protein interactions. ajgreenchem.comupi.edu | Rational design of more potent and selective molecules. |
| Synthetic Route Planning | Propose efficient synthesis pathways. researchgate.net | Reduction in time and resources for chemical synthesis. |
| Generative Models | Design novel tetrazole derivatives. | Discovery of innovative compounds with optimized properties. |
Single Molecule and Nanoscale Investigations
Understanding the properties and behavior of this compound at the most fundamental levels—the single molecule and the nanoscale—is a critical frontier. These investigations provide insights that are not accessible through bulk measurements and can guide the rational design of next-generation materials and molecular devices.
Nanoscale Characterization: At the nanoscale, research is focused on both the synthesis and characterization of tetrazole-based materials.
Nanocatalysts: The synthesis of tetrazoles is being advanced by the use of nanomaterial-based catalysts, such as magnetic nanoparticles functionalized with catalytic complexes. rsc.orgrsc.org The uniform particle size and high surface area of these materials are key to their enhanced activity.
Crystal Engineering: Advanced analytical techniques are used to probe intermolecular interactions within the crystal lattice of tetrazole derivatives. Hirshfeld surface analysis and noncovalent interaction (NCI) plots reveal the nature and strength of interactions like hydrogen bonds and π–π stacking, which govern the crystal packing and ultimately the material's physical properties. researchgate.net
Self-Assembled Nanostructures: The ability of tetrazole-based ligands to coordinate with metal ions is being exploited to create self-assembled nanostructures, such as the nanoparticles formed from Zn(II) complexes. rsc.org Understanding and controlling this self-assembly process is key to designing functional nanomaterials for medicine and electronics.
These nanoscale investigations bridge the gap between molecular structure and macroscopic function, providing the fundamental knowledge needed to engineer sophisticated materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2H-tetrazole-5-carboxamide derivatives in academic research?
- Methodological Answer : The synthesis typically involves azide-nitrile cycloaddition (Huisgen reaction) using nitrile precursors and sodium azide under acidic conditions . Alternative routes include the condensation of arylcyanamides in glacial acetic acid to introduce substituents at the 5-position . For regioselective synthesis, nano-TiCl₄·SiO₂ catalysts under solventless conditions improve yield and reduce reaction time .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent integration and regiochemistry , while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight . X-ray crystallography using SHELXL or SIR97 resolves absolute configuration. For visualization, ORTEP-3 generates thermal ellipsoid models to assess bond angles and torsional strain .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic refinement data for this compound compounds?
- Methodological Answer : Use SHELXL’s twin refinement module for twinned crystals and high-resolution data . Cross-validate with the WinGX suite to detect pseudosymmetry or disorder . For ambiguous electron density, employ Fourier difference maps in SIR97 to model alternative conformers .
Q. What methodologies optimize the regioselectivity of 5-substituents in this compound synthesis?
- Methodological Answer : Catalyst choice (e.g., nano-TiCl₄·SiO₂) enhances nitrile activation, favoring 5-substitution . Solvent polarity adjustments (e.g., DMF vs. ethanol) modulate transition-state stabilization in azide-nitrile cycloadditions . Computational tools (DFT) predict regioselectivity by analyzing frontier molecular orbitals .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Standardize purity validation (HPLC ≥98%, NMR) to exclude impurities . Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic effects (Hammett σ values) with bioactivity trends .
Q. What strategies mitigate polymorphism issues during crystallization of this compound derivatives?
- Methodological Answer : Screen solvents with varied hydrogen-bonding capacity (e.g., water vs. acetonitrile) to stabilize specific polymorphs . Use differential scanning calorimetry (DSC) to identify thermodynamically stable forms. For kinetic control, seed crystals of desired polymorphs during slow evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
